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Dermaseptin-B5

Cat. No.: B1577019
Attention: For research use only. Not for human or veterinary use.
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Description

Classification and Diversity of Antimicrobial Peptides

Antimicrobial peptides are a diverse group of molecules, with over 3,240 identified and cataloged in the Antimicrobial Peptide Database (APD3) as of August 2020. frontiersin.org Their classification is multifaceted and can be based on several criteria:

Structure: AMPs can be categorized into four main structural classes: α-helical, β-sheet, extended, and those with a mixed α-helical and β-sheet structure. frontiersin.orgnih.gov Many AMPs, including those in the dermaseptin (B158304) family, adopt an α-helical conformation, particularly when interacting with microbial membranes. nih.gov

Source Organism: AMPs are produced by a wide range of life forms, including bacteria, fungi, plants, insects, and vertebrates. nih.govnih.gov

Biological Activity: Beyond their well-known antibacterial properties, AMPs can exhibit a range of activities, including antifungal, antiviral, antiparasitic, and even anticancer effects. frontiersin.orgmdpi.com

Amino Acid Composition: Some AMPs are characterized by a high prevalence of specific amino acids, such as proline-rich or tryptophan-rich peptides. bachem.com

A significant number of AMPs are cationic, possessing a net positive charge, and are amphipathic, meaning they have both hydrophobic and hydrophilic regions. nih.gov These characteristics are fundamental to their primary mechanism of action, which often involves interaction with and disruption of the negatively charged cell membranes of microorganisms. frontiersin.org

Role of Host Defense Peptides in Innate Immunity

Host defense peptides are key effector molecules of the innate immune system, providing a rapid and non-specific defense against invading pathogens. mdpi.comresearchgate.net Their role extends beyond direct killing of microbes and includes a variety of immunomodulatory functions that help to orchestrate the broader immune response. nih.govmdpi.com

Key functions of HDPs in innate immunity include:

Direct Antimicrobial Activity: HDPs can directly kill a wide range of pathogens, including bacteria, fungi, and viruses. mdpi.comubc.ca

Immunomodulation: They can modulate the host's immune response by influencing inflammation, promoting wound healing, and recruiting other immune cells to the site of infection. nih.govmdpi.commdpi.com

Bridging Innate and Adaptive Immunity: HDPs play a role in linking the initial innate response with the more specific adaptive immune response by activating and recruiting cells like dendritic cells and macrophages. nih.govmdpi.com

Neutralization of Bacterial Components: Some HDPs can bind to and neutralize bacterial toxins, such as endotoxins from Gram-negative bacteria, thereby reducing the inflammatory response. mdpi.com

These peptides are expressed by various immune and epithelial cells and are a critical component of the body's defense mechanisms. nih.gov

Amphibian Skin Secretions as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and rich source of a diverse array of bioactive peptides. nih.govkosfaj.orgbohrium.com These secretions serve multiple physiological functions, including defense against predators and protection from microbial colonization in their often-damp environments. mdpi.comkosfaj.orgfrontiersin.org

The skin secretions of anurans (frogs and toads), particularly those from the Hylidae and Ranidae families, contain a complex mixture of substances, including biogenic amines, alkaloids, and a vast number of peptides. nih.govkosfaj.org These peptides often exhibit potent antimicrobial activity against a broad spectrum of microorganisms. nih.govbohrium.com The identification and characterization of these molecules have not only provided insights into amphibian biology but have also opened avenues for the development of new therapeutic agents. mdpi.comnih.gov

Overview of the Dermaseptin Family of Antimicrobial Peptides

The dermaseptins are a prominent family of antimicrobial peptides primarily isolated from the skin secretions of tree frogs belonging to the Phyllomedusa genus. nih.govtargetmol.commdpi.com The first member of this family, Dermaseptin-S1, was identified in 1991 from the skin of Phyllomedusa sauvagii. nih.gov

Key characteristics of the dermaseptin family include:

Structure: They are typically cationic, α-helical peptides composed of 24 to 34 amino acids. mdpi.comwikipedia.org A conserved tryptophan residue at position 3 is a common feature. bachem.compeerj.com

Activity: Dermaseptins exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, protozoa, and filamentous fungi. nih.govpeerj.comnih.gov Some members of the family have also demonstrated antiviral and anticancer properties. nih.govmdpi.commdpi.com

Mechanism of Action: The primary mechanism of action for dermaseptins is believed to be the disruption of microbial cell membranes. mybiosource.comnih.gov They are thought to interact with the lipid bilayer via a "carpet" mechanism, leading to membrane permeabilization and cell lysis. nih.govresearchgate.net

Over one hundred dermaseptin-like peptides have been identified, all sharing a strong identity in the cDNA sequences that encode their biosynthetic precursors. nih.gov this compound is a notable member of this family, sourced from the skin secretions of the South American frog Phyllomedusa bicolor. targetmol.commybiosource.commedchemexpress.com It is a 27-amino acid peptide with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. mybiosource.comuwm.edu.pl

Properties

bioactivity

Antibacterial

sequence

GLWNKIKEAASKAAGKAALGFVNEMV

Origin of Product

United States

Discovery, Identification, and Biosynthesis of Dermaseptin B5

Isolation and Characterization Approaches for Dermaseptins

The initial discovery of the Dermaseptin (B158304) family, including Dermaseptin-B5, involved the analysis of skin secretions from the South American frog Phyllomedusa bicolor researchgate.netnih.govmedchemexpress.com. The process of isolating and identifying these peptides is a meticulous one, involving several key biochemical techniques.

Initially, the crude skin secretions are collected and extracted. iiitd.edu.in This extract is then subjected to fractionation using methods like gel filtration chromatography to separate molecules based on size. iiitd.edu.in Further purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), which separates peptides based on their hydrophobicity. nih.govresearchgate.net

Once purified, the primary structure of the peptides is determined. Edman degradation was a classic method used for sequencing the amino acids from the N-terminus of the peptide. nih.gov Modern approaches heavily rely on mass spectrometry, specifically matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, to determine the precise molecular mass of the peptide. mdpi.comfrontiersin.org Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and determine its amino acid sequence. nih.govmdpi.com

To confirm the structure and to obtain larger quantities for functional studies, peptides like Dermaseptin-B3 and B4, which are part of the same family as B5, were synthesized using solid-phase peptide synthesis. researchgate.netiiitd.edu.in This synthetic approach allows for the precise construction of the peptide chain, confirming the structure determined from the natural source. iiitd.edu.in

Technique Purpose in Dermaseptin Research References
Gel Filtration ChromatographyInitial fractionation of crude skin extract based on molecular size. iiitd.edu.in
Reverse-Phase HPLCPurification of individual peptides based on hydrophobicity. nih.govresearchgate.net
Edman DegradationTraditional method for amino acid sequencing. nih.gov
MALDI-TOF Mass SpectrometryPrecise determination of the molecular mass of the purified peptide. mdpi.comfrontiersin.org
Tandem Mass Spectrometry (MS/MS)Fragmentation of the peptide to determine its amino acid sequence. nih.govmdpi.com
Solid-Phase Peptide SynthesisChemical synthesis of peptides to confirm structure and for further study. researchgate.netiiitd.edu.in

Genetic Origins and Precursor Structures of Dermaseptin-B Family

Dermaseptins, including those in the B family, are not synthesized directly. Instead, they are produced as larger precursor proteins, known as prepropeptides, which undergo a series of modifications to become the final, active peptide. nih.govsci-hub.se The genetic blueprint for these precursors provides significant insight into their evolutionary history and biological production.

The prepro-dermaseptins of the B family all share a common architecture. researchgate.netnih.gov This structure consists of:

A signal peptide at the N-terminus, which is a hydrophobic sequence of approximately 22 amino acids. researchgate.netnih.gov This signal peptide directs the precursor protein into the secretory pathway.

An acidic propiece , which is a highly conserved spacer region rich in acidic amino acids like glutamic acid. researchgate.netnih.govresearchgate.net

A progenitor sequence , which is the sequence of the mature Dermaseptin peptide itself. researchgate.netnih.gov

This entire prepropeptide structure is encoded by a corresponding mRNA molecule, which can be isolated from the frog's skin. researchgate.net By constructing a cDNA library from this mRNA, researchers have been able to clone and sequence the genes encoding the Dermaseptin precursors. researchgate.netresearchgate.net

One of the most striking features of the Dermaseptin superfamily is the remarkable conservation of the N-terminal preprosequence, which includes the signal peptide and the acidic propiece. sci-hub.sekambonomad.com This conservation is observed not only within the Dermaseptin B family but also across different Dermaseptin subfamilies and even in peptides with vastly different structures and functions, such as the opioid peptides dermorphin (B549996) and deltorphin, also found in frog skin. nih.govresearchgate.net

The genes encoding Dermaseptins have a specific structure where the signal peptide and the progenitor sequence are located on separate exons. nih.gov This genomic organization is thought to be a key factor in the evolution of this diverse peptide family. nih.govnih.gov It is hypothesized that a "secretory cassette" exon, which encodes the highly conserved signal peptide and part of the acidic propiece, has been disseminated and combined with different exons encoding various mature peptides. researchgate.netnih.gov This modular evolution allows for the rapid diversification of the final peptide product while maintaining the same mechanism for secretion. nih.gov The high degree of similarity in the protein-coding regions of prepro-dermaseptins B1, B2, B3, and B4 suggests that they arose from gene duplication of a common ancestor. iiitd.edu.in

Once the prepro-dermaseptin is synthesized, it undergoes several processing steps to release the mature, active peptide. This process, known as post-translational modification, is crucial for the function of this compound.

The first step is the cleavage of the signal peptide as the prepropeptide enters the secretory pathway. sci-hub.se Following this, the acidic propiece is cleaved off. This cleavage typically occurs at a specific processing signal, which is a pair of basic amino acids, Lysine-Arginine (Lys-Arg). researchgate.netnih.gov This Lys-Arg motif is a common recognition site for prohormone convertases, a class of enzymes that process precursor proteins. nih.gov

In some Dermaseptins, a final modification occurs at the C-terminus. For example, prepro-dermaseptins B1, B2, and B4 have a Gly-Glu-Gln extension. iiitd.edu.in The processing of these precursors exposes an extra Glycine residue, which can serve as a donor for C-terminal amidation, a common modification in bioactive peptides that can enhance their stability and activity. iiitd.edu.innih.gov

Contextualization of this compound within the Broader Dermaseptin Subfamilies

The Dermaseptin superfamily is a large and diverse group of antimicrobial peptides found in the skin of Hylidae frogs. sci-hub.se These peptides are classified into several families based on their structural characteristics. sci-hub.setcdb.org While members within a family are structurally related, there is little resemblance between different families. sci-hub.se The evolutionary relationship between these diverse families is only apparent due to the highly conserved nature of their prepro-regions. sci-hub.se

The major families within the Dermaseptin superfamily include:

Dermaseptins (sensu stricto)

Phylloseptins

Dermatoxins

Phylloxins

Caerins

Aureins

This compound belongs to the Dermaseptin B subfamily, which is part of the "Dermaseptins sensu stricto" family. researchgate.net The members of the Dermaseptin B family, including B1 through B6, were all isolated from the skin secretions of Phyllomedusa bicolor. researchgate.netnih.gov These peptides are polycationic (rich in lysine) and adopt an amphipathic α-helical structure. researchgate.netnih.gov

Interestingly, the sequence similarity does not always correlate with the species of origin. For instance, some members of the Dermaseptin B family from P. bicolor show more resemblance to Dermaseptins from P. sauvagei than to other Dermaseptins from the same species. researchgate.net Based on sequence characteristics, Dermaseptin B2 and B5, along with Dermaseptin S5 from P. sauvagei, are grouped into a distinct subfamily. researchgate.net

Peptide Family/Subfamily Source Organism References
This compoundDermaseptin BPhyllomedusa bicolor researchgate.netmedchemexpress.com
Dermaseptin-B1Dermaseptin BPhyllomedusa bicolor researchgate.netnih.gov
Dermaseptin-B2Dermaseptin BPhyllomedusa bicolor researchgate.netnih.gov
Dermaseptin-B3Dermaseptin BPhyllomedusa bicolor researchgate.netnih.gov
Dermaseptin-B4Dermaseptin BPhyllomedusa bicolor researchgate.netnih.gov
Dermaseptin-B6Dermaseptin BPhyllomedusa bicolor researchgate.net
Dermaseptin S5Dermaseptin SPhyllomedusa sauvagei researchgate.net
DermorphinOpioid PeptidePhyllomedusa species nih.govresearchgate.net
DeltorphinOpioid PeptidePhyllomedusa species nih.govresearchgate.net

Molecular and Structural Characteristics Relevant to Activity

General Structural Features of Dermaseptins (e.g., α-helical conformation, polycationic nature)

Dermaseptins are a diverse family of peptides, typically composed of 27 to 34 amino acid residues. wikipedia.orgsemanticscholar.org A defining characteristic of these peptides is their polycationic nature, which arises from a high content of basic amino acid residues, particularly lysine (B10760008). nih.govacs.orgresearchgate.net This positive net charge is a crucial factor in their initial interaction with the negatively charged components of microbial cell membranes.

While unstructured in aqueous solutions, dermaseptins adopt a well-defined α-helical secondary structure upon encountering a hydrophobic environment, such as that provided by a cell membrane. nih.govsemanticscholar.org This conformational change is fundamental to their mechanism of action. The α-helical structure provides a rigid framework that facilitates the peptide's insertion into and disruption of the lipid bilayer. nih.govacs.orgresearchgate.net The formation of this helix is a common feature across the dermaseptin (B158304) family and is considered essential for their antimicrobial efficacy. nih.gov

Amphipathic Properties and Membrane Interaction Propensity

The α-helical conformation of dermaseptins gives rise to another critical feature: amphipathicity. nih.govacs.org When folded into a helix, the amino acid residues are arranged so that the hydrophobic (nonpolar) residues are segregated to one face of the helix, while the hydrophilic (polar and charged) residues are positioned on the opposite face. nih.govacs.orgresearchgate.net This spatial separation of hydrophobic and hydrophilic domains is the hallmark of an amphipathic helix and is the primary driver of the peptide's interaction with cell membranes. semanticscholar.org

The polycationic face of the helix is attracted to the anionic phospholipids (B1166683) present on the outer surface of target microbial membranes. nih.gov Following this initial electrostatic binding, the hydrophobic face penetrates the nonpolar acyl chain core of the lipid bilayer. nih.govacs.org This interaction disrupts the membrane's integrity, leading to permeabilization and ultimately cell lysis. semanticscholar.orgnih.gov The precise mechanism of disruption can vary, with models such as the "barrel-stave" or "carpet-like" mechanisms being proposed to explain how these peptides compromise membrane function. mdpi.com The ability to form a stable amphipathic structure that can interact with and disrupt lipid bilayers is central to the biological activity of dermaseptins. nih.govsemanticscholar.org

Structural Similarities and Divergence within the Dermaseptin-B Series

The Dermaseptin-B series, isolated from the skin of the South American frog Phyllomedusa bicolor, consists of several related peptides, including Dermaseptin-B1 through B6. nih.govresearchgate.net These peptides, while homologous, exhibit variations in their amino acid sequences and lengths, which range from 24 to 33 residues. nih.govresearchgate.net

Despite these differences, members of the Dermaseptin-B series share conserved structural features that underscore their common ancestry and function. researchgate.net A significant level of sequence identity, ranging from 33% to 62%, is observed among them. researchgate.net Key conserved characteristics include a tryptophan residue typically found at position 3 and a net positive charge conferred by multiple lysine residues distributed along the peptide chain. researchgate.net These features ensure the peptides maintain the essential polycationic and amphipathic properties required for antimicrobial activity. The precursor proteins (prepro-dermaseptins) for the B series also show remarkable similarity, featuring nearly identical signal peptides and conserved acidic propieces. nih.govresearchgate.net This suggests that the genes encoding these peptides evolved from a common ancestor through the dissemination of a conserved "secretory cassette" exon. nih.govresearchgate.net

The table below provides a comparison of known peptides within the Dermaseptin-B series.

PeptideAmino Acid SequenceLengthNet Charge
Dermaseptin-B2 GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-NH233+6
Dermaseptin-B3 GLWSTIKDAGKDAAQAAAKAAGKAALNAVTDTL-NH233+3
Dermaseptin-B4 GMWSSIKETGKDAAQAAAKAAGKAALNAVSEAL-NH233+3
Dermaseptin-B5 GLWNKIKEAASKAAGKAALGFVNEMV-NH226+4

Note: Data is compiled from available research. Complete sequences and properties for all members of the series may vary across different studies.

Table of Mentioned Compounds

Mechanisms of Action of Dermaseptins at the Cellular and Molecular Level

Membrane-Disrupting Mechanisms

The principal and most extensively studied mechanism of action for the dermaseptin (B158304) family, including the B-series, is the disruption of the cell membrane's structural and functional integrity. sci-hub.semdpi.comacs.org This process is initiated by the peptide's physicochemical properties, namely its cationic (positively charged) and amphipathic nature, which allows it to selectively target and interact with the negatively charged components of microbial membranes. nih.govoup.com

The antimicrobial action of dermaseptins is frequently explained by the "carpet" model. nih.govmdpi.com In this mechanism, the peptide monomers initially bind to the outer surface of the target cell's membrane, driven by electrostatic attraction between the cationic peptide and anionic phospholipids (B1166683). nih.gov Upon reaching a critical threshold concentration, the peptides accumulate and arrange themselves parallel to the membrane surface, forming a "carpet-like" layer. acs.orgnih.gov This accumulation disrupts the bilayer's curvature and phospholipid packing, ultimately leading to membrane destabilization, the formation of transient pores or "wormholes," and subsequent cell lysis. sci-hub.seacs.orgembrapa.br

This model suggests that the membrane is permeabilized without the peptide necessarily forming stable, well-defined channels. Instead, the detergent-like action of the peptide carpet causes a general loss of membrane integrity, leading to the leakage of intracellular contents and cell death. acs.orgnih.gov Some evidence also points towards a toroidal pore mechanism, where the peptides, along with lipid head groups, bend inward to line the pore, creating a transient water channel. nih.gov For dermaseptins, this is often seen as a potential outcome of the initial carpet-like accumulation. acs.org

The interaction of Dermaseptin-B5 and its relatives with lipid bilayers is a critical prerequisite for their function. mybiosource.com In an aqueous environment, these peptides are typically unstructured. nih.gov However, upon encountering a membrane environment, particularly one rich in anionic phospholipids characteristic of bacterial membranes, they adopt a distinct α-helical conformation. acs.orgnih.gov This structural change is crucial for their activity.

The amphipathic nature of this α-helix is key: one face of the helix is predominantly composed of hydrophobic amino acid residues, while the opposite face displays hydrophilic, cationic residues. This arrangement facilitates the peptide's insertion into the lipid bilayer, with the hydrophobic face interacting with the lipid acyl chains and the cationic face interacting with the phospholipid headgroups. acs.org Molecular dynamics simulations and spectroscopic studies of dermaseptins confirm that they reside at the interface between the membrane's hydrocarbon core and the aqueous environment, inducing significant disorder and perturbation in the lipid packing. acs.orgpreprints.org This interfacial location is what drives the membrane curvature strain and subsequent disruption as described in the carpet model. acs.org

Intracellular Target Interactions

While membrane disruption is the primary bactericidal mechanism for most dermaseptins, there is growing evidence that some members of this peptide family can translocate across the cell membrane to engage with intracellular targets. medchemexpress.com After permeabilizing the membrane, peptides may enter the cytoplasm and interfere with essential cellular processes. nih.gov However, specific research into the intracellular actions of this compound is limited, with most data derived from studies on other dermaseptins, particularly from the 'S' series. frontiersin.org One study noted that the biological potential of this compound has not yet been thoroughly evaluated. frontiersin.org

Some studies have shown that certain dermaseptins can inhibit the synthesis of both DNA and RNA. nih.gov For instance, dermaseptin has been reported to inhibit RNA synthesis in Escherichia coli within minutes at its minimum inhibitory concentration (MIC). nih.gov Furthermore, a derivative of Dermaseptin S3 was found to interact with and cause damage to DNA in yeast, leading to apoptosis. sci-hub.se These findings suggest that for some family members, after crossing the membrane, the peptides can directly bind to nucleic acids, halting replication and transcription and contributing to cell death. nih.gov

Inhibition of protein synthesis is another potential intracellular mechanism for some antimicrobial peptides. nih.gov Research indicates that certain dermaseptins can block the uptake of radiolabeled amino acids (such as leucine) in bacteria, which is a strong indicator of protein synthesis inhibition. mdpi.com This action would halt the production of essential enzymes and structural proteins, leading to a rapid cessation of cellular functions and ultimately, cell death.

Differential Mechanisms in Various Pathogens and Cell Types

Dermaseptins exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, protozoa, and even some cancer cells, while generally showing lower toxicity to mammalian cells. sci-hub.semdpi.comnih.gov This selectivity is largely attributed to differences in membrane composition. Bacterial and fungal membranes are typically rich in anionic phospholipids, which provide a strong electrostatic attraction for the cationic dermaseptin peptides. embrapa.br In contrast, mammalian cell membranes are primarily composed of zwitterionic phospholipids and contain cholesterol, making them less attractive targets. unirioja.es

The mechanism of action against different pathogens is thought to be broadly similar—membrane disruption via the carpet model. mdpi.comembrapa.br However, the efficiency and specific outcomes can vary. For example, in fungi, some dermaseptins (like S3) have been shown to induce apoptosis, a form of programmed cell death, which involves both membrane and intracellular events. nih.gov

In the context of cancer cells, which also tend to have a higher negative surface charge than healthy mammalian cells, dermaseptins are believed to act via a similar membrane-disrupting mechanism. nih.govmdpi.com Studies on Dermaseptin-PH speculate a similar permeation mechanism for both cancer and bacterial cells. mdpi.com Research on Dermaseptin B2's effect on prostate cancer cells suggests its activity is linked to interactions with sulfated glycosaminoglycans on the cell surface, which facilitates membrane disruption. mdpi.com The precise manner in which this compound's mechanism may differ between various cell types has not been specifically detailed in available research. frontiersin.org

Structure Activity Relationship Sar Studies and Peptide Engineering of Dermaseptins

Impact of Amino Acid Modifications on Biological Activity

Modifications to the amino acid sequence of dermaseptins can significantly influence their biological functions. The substitution of specific amino acids can alter key physicochemical properties like charge, hydrophobicity, and amphipathicity, which in turn affects their antimicrobial and cytotoxic activities.

A common strategy to enhance antimicrobial potency is to increase the peptide's net positive charge by substituting neutral or acidic amino acids with basic residues like lysine (B10760008). For instance, an analog of Dermaseptin-PT9, named K8,23-DPT9, was created by replacing aspartic acid at position 8 and glutamic acid at position 23 with lysine. nih.gov This modification led to a marked increase in its antimicrobial effect against a range of microorganisms. nih.gov Similarly, the introduction of lysine residues in derivatives of Dermaseptin (B158304) S4 and B2 was aimed at increasing their hydrophilic characteristics to enhance their functional activity. mdpi.com

The presence of a tryptophan (Trp) residue at position 3 is a conserved feature in many dermaseptins and is considered important for their activity. mdpi.com Additionally, the incorporation of D-amino acids has been explored as a strategy to increase peptide stability against proteases. While this modification does not alter the net charge, it can impact the peptide's structure and its interaction with chiral targets. mdpi.complos.org For example, a D-amino acid enantiomer of a Dermaseptin-PC derivative showed similar antimicrobial potency to the parent peptide but had lower hemolytic activity. researchgate.net

Post-translational modifications (PTMs), which are chemical alterations that occur after a protein is produced, also play a role in the function of dermaseptins. news-medical.netthermofisher.com One such modification is C-terminal amidation, which can increase the net positive charge and provide resistance to degradation. mdpi.com Other PTMs like phosphorylation, methylation, and glycosylation can also impact a protein's structure and function by adding chemical groups that alter its properties. news-medical.netthermofisher.com

Role of Peptide Length and Charge in Functional Modulation

The length and net positive charge of dermaseptin peptides are critical parameters that modulate their biological activity. nih.govmdpi.com Dermaseptins are generally cationic peptides, and their positive charge facilitates the initial electrostatic interaction with the negatively charged membranes of microorganisms. nih.govmdpi.com

Increasing the net positive charge often correlates with enhanced antimicrobial activity. nih.gov As demonstrated with the K8,23-DPT9 analog, increasing the cationicity can lead to a significant boost in antimicrobial potency. nih.gov This principle has been applied in various studies to optimize the bioactivity of antimicrobial peptides. nih.gov However, there is an optimal range for the number of charged residues, as an excessive increase in charge does not always lead to higher antimicrobial effectiveness and may increase toxicity. mdpi.com

Peptide length is another crucial factor. While the native dermaseptins are typically 27-34 residues long, studies have shown that shorter derivatives can still retain significant antimicrobial activity. genscript.comresearchgate.net For example, shortening the chain of dermaseptin s3 to a 16-amino acid fragment at the N-terminus did not compromise its antimicrobial potency. researchgate.net However, further reductions in length can lead to a gradual loss of activity. researchgate.net The shortest known dermaseptin, Dermaseptin-PH, demonstrates that even smaller peptides can exhibit broad-spectrum antimicrobial activity. mdpi.com The interplay between length and charge is complex; for instance, the C-terminal amide group not only adds a positive charge but can also influence the peptide's resistance to degradation. mdpi.com

Rational Design and Synthesis of Dermaseptin Analogs and Derivatives

The rational design and synthesis of dermaseptin analogs are driven by the need to develop peptides with improved antimicrobial efficacy and reduced toxicity. nih.gov This process involves leveraging the understanding of structure-activity relationships to create novel peptide sequences with desired properties. nih.gov

A key strategy in the rational design of dermaseptin analogs is to enhance their cationicity. nih.gov By substituting neutral or acidic amino acids with basic ones like lysine, researchers have successfully created analogs with significantly increased antimicrobial activity. nih.gov The synthesis of these analogs is typically carried out using solid-phase peptide synthesis methods. researchgate.net

Another approach involves creating chimeric peptides. For example, a chimeric molecule was designed by fusing a derivative of dermaseptin S4 with an RNA III-inhibiting peptide (RIP). nih.gov This was done to combine the antimicrobial properties of dermaseptin with the anti-virulence activity of RIP to combat antibiotic-resistant staphylococci. nih.gov The design of such chimeras considers the structural requirements for the activity of each component peptide. nih.gov

Furthermore, the creation of peptide libraries and the screening of these libraries for antimicrobial activity is a powerful tool for discovering novel peptide templates. nih.gov By shuffling the amino acid sequence of existing peptides, new analogs with enhanced therapeutic indices can be identified. nih.gov For instance, rearranging the amino acids of an aurein (B1252700) 1.2 analog resulted in peptides with nearly doubled therapeutic indices. nih.gov

The synthesis of these rationally designed peptides allows for the systematic evaluation of how specific modifications affect their biological activity, leading to the development of more effective and selective antimicrobial agents. nih.govresearchgate.net

Strategies for Enhancing Specificity and Potency

Several strategies are employed to enhance the specificity and potency of dermaseptin-based peptides, aiming to maximize their antimicrobial effects while minimizing harm to host cells. nih.govmdpi.com

One of the primary strategies is to increase the net positive charge of the peptide. nih.gov This enhances the electrostatic attraction to negatively charged bacterial membranes, thereby increasing potency. nih.govmdpi.com This has been demonstrated by creating analogs with lysine substitutions, which resulted in significantly improved antimicrobial activity. nih.gov

Another strategy involves modifying the hydrophobicity of the peptide. The hydrophobic nature of α-helical antimicrobial peptides is crucial for their interaction with and penetration of the membrane bilayer. nih.gov Manipulating hydrophobicity, for example by tagging peptides with tryptophan or phenylalanine, has been shown to increase antimicrobial properties. mdpi.com However, excessive hydrophobicity can also lead to increased hemolytic activity. mdpi.com

The incorporation of D-amino acids is a strategy aimed at increasing the stability of peptides against enzymatic degradation. mdpi.complos.org This can lead to a longer duration of action in a biological system. While this can sometimes reduce activity, in other cases, it results in analogs with similar potency but lower cytotoxicity. plos.orgresearchgate.net

Furthermore, the development of chimeric peptides represents a sophisticated strategy to enhance potency and introduce novel functionalities. nih.gov By combining a dermaseptin derivative with another active peptide, it is possible to create a molecule with synergistic effects, such as both direct antimicrobial and anti-virulence properties. nih.govresearchgate.net

Advanced Production and Research Methodologies for Dermaseptin B5

Synthetic Peptide Production Methodologies (e.g., Solid-Phase Synthesis)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic versions of peptides like Dermaseptin-B5. nih.govresearchgate.net This method involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. researchgate.netiiitd.edu.in The process begins with the C-terminal amino acid of the desired peptide being anchored to the resin. Subsequently, the next amino acid in the sequence, with its alpha-amino group temporarily protected, is activated and coupled to the free N-terminus of the resin-bound amino acid. This cycle of deprotection and coupling is repeated until the entire peptide sequence is assembled.

One of the key advantages of SPPS is the ability to drive the coupling reactions to completion by using an excess of the soluble reagents, which can then be easily washed away from the solid-supported peptide. This simplifies the purification process at each step. For instance, this compound and its analogues have been successfully synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Rink amide resin. iiitd.edu.in

Upon completion of the synthesis, the peptide is cleaved from the resin and any remaining protecting groups on the amino acid side chains are removed, typically using a strong acid like trifluoroacetic acid. researchgate.net The crude synthetic peptide is then purified, often using reversed-phase high-performance liquid chromatography (RP-HPLC), to yield a highly pure product. researchgate.netiiitd.edu.in The accuracy of the synthetic peptide is then rigorously verified against the natural counterpart using various analytical techniques. nih.govresearchgate.net

Parameter Description Relevance to this compound Synthesis
Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)Enables the precise, stepwise assembly of the this compound amino acid sequence. nih.govresearchgate.net
Common Chemistry Fmoc (9-fluorenylmethoxycarbonyl)The protecting group used for the alpha-amino group of the amino acids during synthesis. iiitd.edu.in
Solid Support Rink Amide ResinA common resin used in SPPS that allows for the generation of a C-terminal amide upon cleavage, a feature often found in naturally occurring peptides. iiitd.edu.in
Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)A high-resolution chromatography technique used to separate the desired synthetic peptide from impurities. researchgate.netiiitd.edu.in

Recombinant Production Systems in Host Organisms (e.g., Plants)

While chemical synthesis is effective, producing large quantities of peptides can be costly. Recombinant DNA technology offers a scalable and potentially more economical alternative for producing peptides like this compound. This involves inserting the gene encoding the peptide into a host organism, which then transcribes and translates the gene to produce the desired peptide. openaccessjournals.com

Plants have emerged as a promising host system for the production of recombinant proteins and peptides. nih.gov This approach, sometimes referred to as "molecular farming," offers advantages such as low production costs, scalability, and the ability to perform complex post-translational modifications that are often required for the proper folding and activity of eukaryotic proteins. nih.gov

One successful strategy involves the use of Agrobacterium rhizogenes-mediated transformation to generate "hairy roots" in plants like tobacco (Nicotiana tabacum). nih.govresearchgate.net These hairy root cultures can be grown in bioreactors and can be engineered to express and secrete the recombinant peptide. researchgate.net For example, research has demonstrated the production of Dermaseptin (B158304) B1, a close relative of this compound, in tobacco hairy roots. nih.govresearchgate.net In some studies, the dermaseptin gene has been fused with other sequences, such as a chitin-binding domain, to enhance its antimicrobial activity. nih.gov

The expression of the recombinant peptide in the plant host is typically driven by a strong, constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter. researchgate.net Following expression, the recombinant peptide is extracted from the plant tissue and purified.

Host Organism Transformation Method Key Advantages Example with Dermaseptin Family
Tobacco (Nicotiana tabacum)Agrobacterium rhizogenes-mediated transformation (Hairy Roots)Rapid growth, high biomass production, containment in bioreactors. nih.govresearchgate.netProduction of Dermaseptin B1 fused with a chitin-binding domain to enhance antifungal activity. nih.govresearchgate.net

Use of Molecular Cloning Techniques in Dermaseptin Research

Molecular cloning is fundamental to both the study and recombinant production of dermaseptins. researchgate.netnih.govnih.gov The process typically begins with the isolation of messenger RNA (mRNA) from the skin secretions of the source organism, such as Phyllomedusa bicolor. researchgate.netnih.gov This mRNA is then used as a template for reverse transcriptase to create complementary DNA (cDNA). nih.gov

The cDNA library is then screened to identify the specific clone containing the gene for the dermaseptin of interest. This is often accomplished using polymerase chain reaction (PCR) with primers designed based on known, conserved regions of other dermaseptin genes. researchgate.net Once identified, the gene is sequenced to determine the exact amino acid sequence of the peptide precursor, known as the prepro-dermaseptin. researchgate.netnih.gov

These precursor proteins typically contain a signal peptide, which directs the protein for secretion, an acidic propiece, and the mature dermaseptin sequence. researchgate.netnih.gov The mature peptide is later cleaved from the precursor by specific enzymes. nih.gov The discovery of the highly conserved nature of the preproregions of dermaseptin precursors has provided insights into the evolutionary relationships of these peptides. nih.govkambonomad.com

For recombinant production, the cloned dermaseptin gene is inserted into an expression vector, which is a circular piece of DNA (a plasmid) that can replicate within the chosen host organism. openaccessjournals.com This vector contains all the necessary genetic elements for the host's cellular machinery to express the inserted gene. openaccessjournals.comresearchgate.net

Technique Purpose in Dermaseptin Research Key Findings/Applications
cDNA Library Construction To create a collection of DNA copies of the mRNA molecules from the frog's skin glands. nih.govIdentification of the full precursor sequences (prepro-dermaseptins) of this compound and other family members. researchgate.netnih.gov
Polymerase Chain Reaction (PCR) To amplify the specific dermaseptin gene from the cDNA library for sequencing and cloning. researchgate.netFacilitated the discovery and sequencing of new dermaseptin variants. researchgate.net
DNA Sequencing To determine the precise nucleotide sequence of the dermaseptin gene and deduce the amino acid sequence of the peptide. researchgate.netnih.govRevealed the primary structure of this compound and the conserved nature of the prepro-regions across the dermaseptin family. researchgate.netnih.gov
Gene Cloning into Expression Vectors To prepare the dermaseptin gene for introduction into a host organism for recombinant production. openaccessjournals.comEnabled the expression of dermaseptins in systems like tobacco hairy roots for scalable production. researchgate.net

Analytical Techniques for Peptide Characterization in Research (e.g., LC-MS, CD Spectroscopy)

Once this compound is synthesized or produced recombinantly, its identity, purity, and structural integrity must be rigorously confirmed. A suite of powerful analytical techniques is employed for this purpose. ijsra.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of peptide analysis. iiitd.edu.in High-Performance Liquid Chromatography (HPLC) separates the components of a mixture based on their physicochemical properties. ijsra.netresolvemass.ca The separated components then flow into a mass spectrometer (MS), which measures the mass-to-charge ratio of the molecules. kambonomad.comresolvemass.ca This provides a precise molecular weight of the peptide, which can be compared to the theoretical weight calculated from its amino acid sequence. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the peptide and confirm its amino acid sequence. iiitd.edu.in

Circular Dichroism (CD) Spectroscopy is a vital technique for studying the secondary structure of peptides. nih.govnih.govresolvemass.ca Peptides with ordered structures, such as alpha-helices or beta-sheets, interact differently with left and right circularly polarized light. CD spectroscopy measures this differential absorption, providing a characteristic spectrum that reveals the peptide's secondary structure content. nih.govresolvemass.ca For example, CD spectra of dermaseptins in hydrophobic environments have shown a high degree of alpha-helical conformation, which is believed to be crucial for their antimicrobial activity. nih.gov

Analytical Technique Information Provided Application in this compound Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity, molecular weight, and amino acid sequence confirmation. iiitd.edu.inijsra.netVerifying the identity and purity of synthetic or recombinant this compound. nih.goviiitd.edu.in
Circular Dichroism (CD) Spectroscopy Secondary structure content (e.g., alpha-helix, beta-sheet). nih.govnih.govresolvemass.caDetermining the conformational properties of this compound, particularly its tendency to form an alpha-helix in membrane-like environments. nih.gov

Translational Research Directions and Future Academic Perspectives

Dermaseptins as Research Tools in Microbiology and Cell Biology

The dermaseptin (B158304) family of peptides, known for their potent and broad-spectrum antimicrobial activity, serve as valuable research tools in microbiology. nih.gov They are instrumental in studying microbial membrane disruption and the mechanisms of antimicrobial resistance. mdpi.comasm.org Dermaseptins, including analogues of Dermaseptin-B5, can be used to investigate the fundamental processes of bacterial cell death. Their mode of action, often involving the "carpet" model where peptides accumulate on and disrupt the lipid bilayer, provides a system for studying membrane dynamics and integrity. nih.govresearchgate.net

In cell biology, dermaseptins are utilized to explore processes such as cell permeabilization and cytotoxicity. nih.gov By observing the interactions of these peptides with different cell types, researchers can gain insights into membrane composition and the factors that determine susceptibility to lysis. The study of this compound and its closely related analogues could further elucidate the structure-activity relationships that govern the selectivity and potency of antimicrobial peptides. nih.gov

Strategies for Overcoming Research Challenges (e.g., stability, delivery in models)

A significant hurdle in the translational application of peptide-based therapeutics is their inherent instability and challenges with targeted delivery. mdpi.comnih.gov Like other peptides, this compound is susceptible to proteolytic degradation, which can limit its efficacy in biological systems. mdpi.com Future research will need to focus on strategies to enhance its stability. These strategies include:

Amino Acid Substitution: Replacing natural L-amino acids with their D-enantiomers can confer resistance to proteases. mdpi.com

Chemical Modifications: Techniques such as hydrocarbon stapling can be employed to enforce and maintain the α-helical structure crucial for activity and stability. mdpi.com

Formulation with Nanocarriers: Encapsulating or conjugating this compound with nanoparticles, liposomes, or hydrogels can protect it from degradation and facilitate controlled release. encyclopedia.pubnih.govfrontiersin.org

Developing effective delivery systems is another critical research avenue. For instance, peptide transduction domains (PTDs) could be fused to this compound to enhance its cellular uptake. mdpi.com The use of nanocarriers can also improve the solubility and bioavailability of the peptide, ensuring it reaches the target site at an effective concentration. encyclopedia.pub

Investigation of Novel Dermaseptins and Related Peptides from Amphibian Sources

The skin secretions of amphibians remain a rich and largely untapped source of novel bioactive peptides. oatext.comcapes.gov.br Continued exploration of different frog species, particularly within the Phyllomedusa genus, is likely to yield new dermaseptins with unique properties. nih.govembrapa.br

Recent research has led to the discovery of Dermaseptin-PT9 from Phyllomedusa tarsius, which shares high sequence similarity with this compound. nih.gov The study of such related peptides is valuable as their biological functions can help deduce the potential activities of less-studied molecules like this compound. nih.govresearchgate.net Comparative studies of these novel peptides can provide insights into their structure-function relationships and evolutionary divergence. nih.gov

Table 1: Examples of Recently Discovered Dermaseptins and Related Peptides

Peptide NameSource OrganismKey FindingsReference
Dermaseptin-PHPithecopus hypochondrialisBroad-spectrum antimicrobial and anticancer activities. mdpi.com
DShypo 01-07Phyllomedusa hypochondrialisSix new dermaseptin-related peptides identified. nih.gov
DRS-CA-1Phyllomedusa cambaHigh potency against various bacteria and fungi. nih.gov
DRS-DU-1Callimedusa duellmaniPotent antimicrobial activity, including against resistant strains. nih.gov
Dermaseptin-PT9Phyllomedusa tarsiusHigh similarity to this compound; broad-spectrum antimicrobial and anti-proliferative effects. nih.gov
Dermaseptin-PD-1/2Pachymedusa dacnicolorModerate to high inhibition of microbial growth and cancer cell lines. nih.gov
Dermaseptin-SS1Phyllomedusa tarsiusBroadly effective against Gram-negative bacteria with low hemolytic activity. mdpi.com

Conceptualization of Dermaseptin-Based Biomaterials and Delivery Systems for Research Applications

The development of dermaseptin-based biomaterials is a promising area of research with potential applications in creating anti-infective surfaces and advanced drug delivery systems. encyclopedia.pub Immobilizing this compound or its more stable analogues onto medical device surfaces could prevent biofilm formation, a major cause of hospital-acquired infections. mdpi.com

Furthermore, the self-assembly properties of some peptides could be harnessed to create novel biomaterials. Research into peptide-based hydrogels and scaffolds that can encapsulate and release this compound in a controlled manner is a key future direction. mdpi.com These systems could be used in research to study localized antimicrobial therapy and wound healing processes.

Exploration of this compound’s Potential in Combating Antimicrobial Resistance

Antimicrobial resistance is a critical global health threat, and novel antimicrobial agents are urgently needed. nih.gov Dermaseptins, with their membrane-disrupting mechanism of action, are less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. imrpress.com

Future research should focus on evaluating the efficacy of this compound and its derivatives against multidrug-resistant (MDR) bacteria. mdpi.com Studies on Dermaseptin-S4 derivatives have already shown activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov Investigating potential synergistic effects of this compound with existing antibiotics could also lead to new therapeutic strategies that enhance efficacy and reduce the development of resistance. researchgate.net

Contribution to Broader Understanding of Peptide Biodefense and Evolution

The study of the dermaseptin family, including this compound, provides valuable insights into the evolution of innate immune systems. oup.com The remarkable diversity of these peptides, even among closely related frog species, suggests a rapid evolutionary adaptation to different microbial environments. imrpress.com

The genetic structure of dermaseptin precursors, which often contain a conserved signal peptide and a highly variable mature peptide region, is a fascinating area of evolutionary biology. researchgate.netnih.gov Analysis of the genes encoding this compound and its relatives can help to understand the molecular mechanisms driving the diversification of these defense molecules. oup.com This research contributes to a broader understanding of how organisms evolve complex chemical defenses and the co-evolutionary arms race between hosts and pathogens. oup.commdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.